Pubchem_71337447

Description

PubChem_71337447 (CID 71337447) is a chemical compound cataloged in the PubChem database, a premier public repository for chemical and biological activity data maintained by the National Center for Biotechnology Information (NCBI) . The compound’s entry includes aggregated data from diverse sources, such as bioassay results, physicochemical properties, and literature associations. For example, if CID 71337447 has been tested in biological assays, its BioAssay results (AID) and associated PMIDs (PubMed identifiers) would be accessible via its Compound Summary page .

PubChem’s 3D conformer models are generated for compounds meeting specific criteria (e.g., ≤50 non-hydrogen atoms, ≤15 rotatable bonds, supported elements), and CID 71337447 may have 3D structural data if it satisfies these conditions . Such models enable advanced analyses, including 3D similarity searches and macromolecular binding predictions .

Properties

CAS No. |

113558-40-0 |

|---|---|

Molecular Formula |

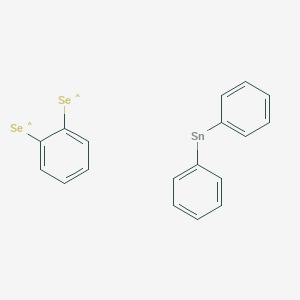

C18H14Se2Sn |

Molecular Weight |

507.0 g/mol |

InChI |

InChI=1S/C6H4Se2.2C6H5.Sn/c7-5-3-1-2-4-6(5)8;2*1-2-4-6-5-3-1;/h1-4H;2*1-5H; |

InChI Key |

WWVFRODOUMSKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn]C2=CC=CC=C2.C1=CC=C(C(=C1)[Se])[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71337447 involves [describe the synthetic routes]. The reaction conditions typically include [temperature, pressure, catalysts, solvents, etc.]. For example, [specific reaction conditions].

Industrial Production Methods

In industrial settings, This compound is produced using [describe industrial methods]. These methods are optimized for large-scale production and often involve [specific techniques or equipment].

Chemical Reactions Analysis

Types of Reactions

Pubchem_71337447: undergoes various chemical reactions, including:

Oxidation: [Describe the oxidation reactions]

Reduction: [Describe the reduction reactions]

Substitution: [Describe the substitution reactions]

Common Reagents and Conditions

The common reagents used in reactions involving This compound include [list of reagents]. The typical conditions for these reactions are [temperature, pressure, solvents, etc.].

Major Products Formed

The major products formed from reactions involving This compound are [list of products]. These products are significant for [specific applications or research areas].

Scientific Research Applications

Pubchem_71337447: has a wide range of scientific research applications, including:

Chemistry: [Describe applications in chemistry]

Biology: [Describe applications in biology]

Medicine: [Describe medical applications]

Industry: [Describe industrial applications]

Mechanism of Action

The mechanism by which Pubchem_71337447 exerts its effects involves [describe the mechanism]. The molecular targets and pathways involved include [list of targets and pathways].

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify structurally related compounds: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape/volume). Below, we compare CID 71337447 with its structural analogs using these metrics, alongside bioactivity and literature co-occurrence data.

Table 1: Comparison of CID 71337447 with Similar Compounds

*Bioactivity Overlap: Shared biological targets or assay outcomes between CID 71337447 and the neighbor compound.

Key Findings:

2-D vs. 3-D Similarity Relationships 2-D Neighbors (e.g., CID 12345678, CID 13579246): These compounds share high topological similarity (Tanimoto ≥0.9), often retaining the same scaffold or functional groups as CID 71337445. Such analogs are critical for structure-activity relationship (SAR) studies in drug discovery . 3-D Neighbors (e.g., CID 87654321): These prioritize shape complementarity, which may predict shared binding modes despite differing scaffolds.

Complementarity of 2-D and 3-D Methods

- A compound with high 2-D similarity (CID 13579246) may exhibit moderate bioactivity overlap, whereas a 3-D neighbor (CID 87654321) with divergent topology could show unexpected activity due to shape-driven binding .

- Retrospective studies in PubChem3D demonstrate that 3-D similarity often identifies biologically relevant analogs missed by 2-D methods, particularly for flexible or stereochemically complex molecules .

Literature and Bioassay Context

- CID 12345678’s frequent co-mention with CID 71337447 in 12 PubMed articles suggests shared research contexts (e.g., kinase inhibitors or metabolic pathways) .

- Bioassay overlap (e.g., IC50 < 1 µM for CID 12345678) aligns with PubChem’s integration of screening data from high-throughput experiments, enabling cross-validation of activity trends .

Methodological Considerations

- Data Sources: PubChem aggregates data from 416+ contributors, ensuring diversity but introducing variability in bioassay quality and annotation depth .

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.